
3,5-Dichloro-2-fluorobenzoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dichloro-2-fluorobenzoyl chloride: is an organic compound with the molecular formula C7H2Cl2FO. It is a derivative of benzoyl chloride, where the benzene ring is substituted with two chlorine atoms at the 3rd and 5th positions and a fluorine atom at the 2nd position. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-2-fluorobenzoyl chloride typically involves the chlorination and fluorination of benzoyl chloride derivatives. One common method includes the reaction of 3,5-dichlorobenzoic acid with thionyl chloride (SOCl2) in the presence of a catalyst such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to yield this compound .
Industrial Production Methods: Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions: 3,5-Dichloro-2-fluorobenzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Hydrolysis: The compound can hydrolyze in the presence of water to form 3,5-dichloro-2-fluorobenzoic acid.
Reduction: It can be reduced to form corresponding alcohols or amines under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used.
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.
Major Products:
3,5-Dichloro-2-fluorobenzoic acid: from hydrolysis.
Substituted benzoyl derivatives: from nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry: 3,5-Dichloro-2-fluorobenzoyl chloride is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as an intermediate in the synthesis of complex molecules.
Biology and Medicine: In medicinal chemistry, it is used to synthesize pharmaceutical compounds with potential therapeutic effects. It serves as a precursor for the development of drugs targeting specific biological pathways.
Industry: The compound is used in the production of agrochemicals, including herbicides and pesticides. It is also utilized in the synthesis of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of 3,5-Dichloro-2-fluorobenzoyl chloride is primarily related to its reactivity as an acylating agent. It can acylate nucleophiles such as amines and alcohols, forming stable amide or ester bonds. This reactivity is exploited in the synthesis of various compounds where the benzoyl group is a key structural component .
Comparación Con Compuestos Similares
- 3,6-Dichloro-2-fluorobenzoyl chloride
- 2-Fluorobenzoyl chloride
- 3,5-Dichlorobenzoyl chloride
Comparison: 3,5-Dichloro-2-fluorobenzoyl chloride is unique due to the specific positioning of the chlorine and fluorine atoms on the benzene ring. This unique substitution pattern imparts distinct chemical properties, making it suitable for specific synthetic applications. Compared to its analogs, it offers a different reactivity profile and can be used to synthesize compounds that are not easily accessible through other routes .
Propiedades
Fórmula molecular |
C7H2Cl3FO |
|---|---|
Peso molecular |
227.4 g/mol |
Nombre IUPAC |
3,5-dichloro-2-fluorobenzoyl chloride |
InChI |
InChI=1S/C7H2Cl3FO/c8-3-1-4(7(10)12)6(11)5(9)2-3/h1-2H |
Clave InChI |
VUOOUJOSZOZNMW-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1C(=O)Cl)F)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


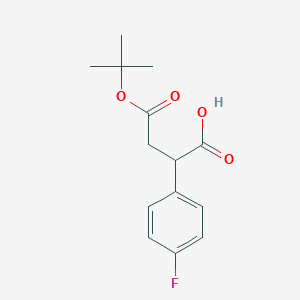
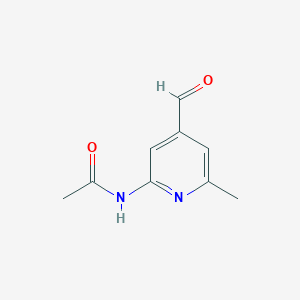
![1-[2-(Dimethylamino)pyrimidin-4-YL]ethanone](/img/structure/B14853061.png)
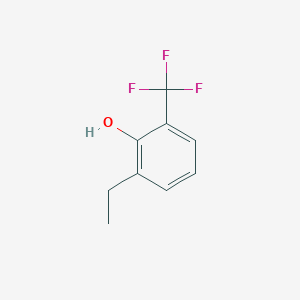
![5-Methoxy-2-(pyrazin-2-YL)-1H-benzo[D]imidazole](/img/structure/B14853065.png)
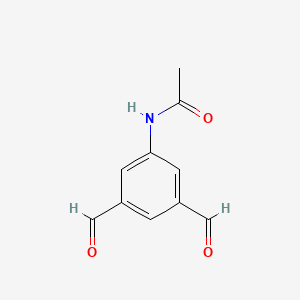


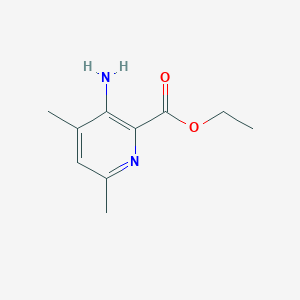
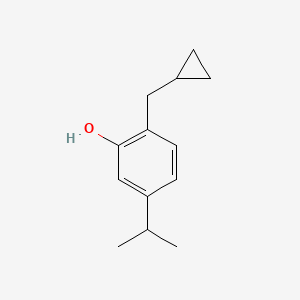
![6-chloro-4-hydroxy-N-(5-hydroxypyridin-2-yl)-1,1-dioxo-2-(trideuteriomethyl)thieno[2,3-e]thiazine-3-carboxamide;hydrochloride](/img/structure/B14853099.png)
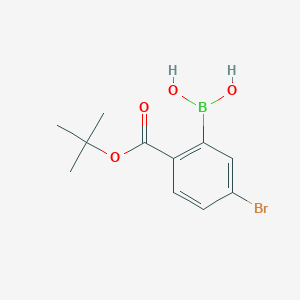
![2-(Benzylthio)-4-hydrazino-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B14853116.png)

